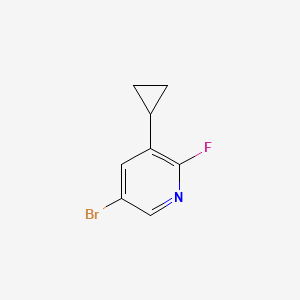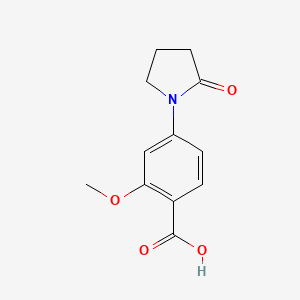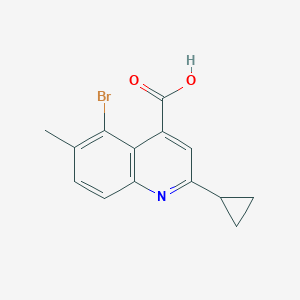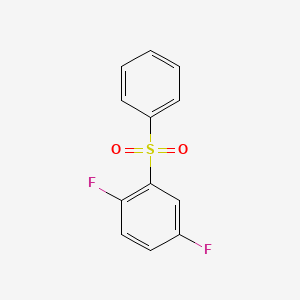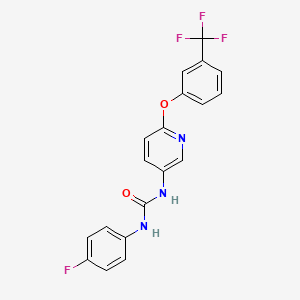
1-(4-Fluorophenyl)-3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD03056389, also known as 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea, is a chemical compound with the molecular formula C19H13F4N3O2 and a molecular weight of 391.32 g/mol . This compound is notable for its unique structure, which includes both fluorinated aromatic rings and a pyridazinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenoxy Group: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline in the presence of a coupling agent like carbonyldiimidazole to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction of nitro groups.
Substituted Aromatics: Produced through nucleophilic substitution reactions.
科学研究应用
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the pyridazinyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
- 1-(4-Bromophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea is unique due to the presence of fluorine atoms, which enhance its metabolic stability and binding affinity. The trifluoromethyl group also contributes to its lipophilicity and overall pharmacokinetic profile, making it a valuable compound for drug development and other scientific applications.
属性
分子式 |
C19H13F4N3O2 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13F4N3O2/c20-13-4-6-14(7-5-13)25-18(27)26-15-8-9-17(24-11-15)28-16-3-1-2-12(10-16)19(21,22)23/h1-11H,(H2,25,26,27) |
InChI 键 |
TXTYEMPTOAVOED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


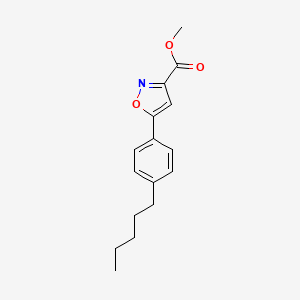
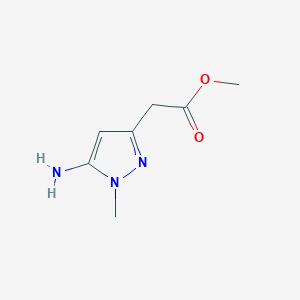
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
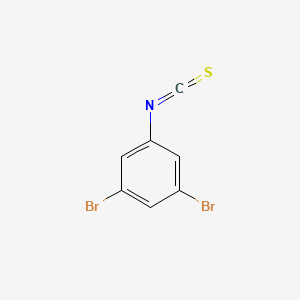
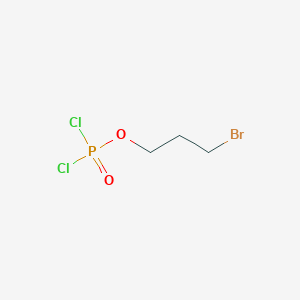
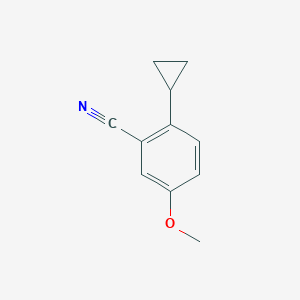
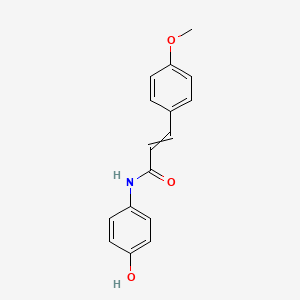
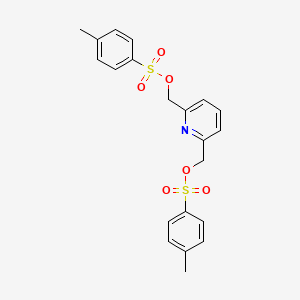
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
